1-(9H-carbazol-9-yl)-3-((3-chloro-2-methylphenyl)amino)propan-2-ol
Description
Properties
IUPAC Name |
1-carbazol-9-yl-3-(3-chloro-2-methylanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-15-19(23)9-6-10-20(15)24-13-16(26)14-25-21-11-4-2-7-17(21)18-8-3-5-12-22(18)25/h2-12,16,24,26H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYHRWQQWZAJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(9H-carbazol-9-yl)-3-((3-chloro-2-methylphenyl)amino)propan-2-ol is a novel carbazole derivative that has garnered attention in recent years due to its potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological implications of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:
- Formation of the Carbazole Core : The starting material is often 9H-carbazole, which is functionalized to introduce amino and alkyl groups.
- Substitution Reactions : The introduction of the 3-chloro-2-methylphenyl group is achieved through nucleophilic substitution reactions.
- Final Modification : The hydroxyl group is added to form the propan-2-ol moiety, completing the synthesis.
This method ensures high yields and purity of the final product, which can be verified using techniques such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have indicated that carbazole derivatives exhibit significant anticancer properties. For instance, a study focusing on similar compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve:
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : They may interfere with the cell cycle, preventing cancer cells from dividing.
Antimicrobial Activity
Carbazole derivatives have also shown promising antimicrobial activity against a range of pathogens. Research has demonstrated that these compounds possess:
- Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Inhibitory effects on fungal strains, suggesting potential applications in treating fungal infections.
Enzyme Inhibition
Another significant area of research involves the inhibition of specific enzymes linked to various diseases. For example:
- Acetylcholinesterase Inhibition : Some studies have reported that carbazole derivatives can inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. This suggests potential use in neurodegenerative disease therapies.
Table 1: Biological Activities of this compound
Case Study Highlights
- Anticancer Efficacy : A specific study evaluated the anticancer activity against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than standard chemotherapeutics.
- Antimicrobial Testing : In a comparative analysis against standard antibiotics, the compound exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus.
- Neuroprotective Potential : Another investigation focused on its neuroprotective effects in vitro, revealing that it significantly reduced neuronal apoptosis induced by oxidative stress.
Comparison with Similar Compounds
The biological and chemical properties of carbazole aminoalcohols are highly dependent on substituents on both the carbazole core and the amino-propanol side chain. Below is a detailed comparison of the target compound with key analogs:
Substituent Variations on the Aromatic Amine Group
a) 1-(9H-Carbazol-9-yl)-3-(o-Tolylamino)propan-2-ol ()
- Structure : Differs by the absence of a chlorine atom at the 3-position of the phenyl group (2-methylphenyl instead of 3-chloro-2-methylphenyl).
- This modification may improve stability or selectivity compared to the non-chlorinated analog .
b) 1-(9H-Carbazol-9-yl)-3-(2-Phenylethylamino)propan-2-ol ()
- Structure : Features a phenethylamine group instead of the substituted phenylamine.
- Implications : The phenethyl group adds bulk and flexibility, which may reduce steric hindrance but also decrease specificity for certain targets. The rigid 3-chloro-2-methylphenyl group in the target compound could favor interactions with planar binding sites, such as enzyme active sites .
c) KL013 (N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)acetamide) ()
- Structure : Replaces the aromatic amine with a furan-methyl-acetamide group.
- Implications : The acetamide and furan groups introduce hydrogen-bonding capabilities, which are absent in the target compound. This difference suggests divergent biological targets; KL013 is a circadian clock modulator, whereas the target compound’s chloro-methylphenyl group may favor dynamin or β-hematin inhibition pathways .
Halogenation Effects on the Carbazole Core
a) 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-ol ()
- Structure : Contains dichloro substitutions on the carbazole core and a pyrrolidine group on the side chain.
- However, the target compound’s unsubstituted carbazole may prioritize side-chain interactions over core modifications .
b) 1-(3,6-Diiodo-9H-carbazol-9-yl)-3-((naphthalen-1-yl)amino)propan-2-ol ()
- Structure : Features diiodo substitutions on the carbazole and a naphthylamine group.
- Implications : Heavy halogen atoms (iodine) increase molecular weight and polar surface area, which may reduce bioavailability compared to the lighter chlorine-substituted target compound .
Preparation Methods
Epoxidation of 9-Allylcarbazole
A common strategy involves the synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole as a key intermediate. This is achieved through:
- Allylation of carbazole :
$$
\text{Carbazole} + \text{Allyl bromide} \xrightarrow{\text{NaH, DMF}} \text{9-Allylcarbazole}
$$
Yields: 75–85% under inert atmosphere.
- Epoxidation :
$$
\text{9-Allylcarbazole} + \text{mCPBA} \xrightarrow{\text{CH}2\text{Cl}2, 0–25^\circ\text{C}} \text{9-(Oxiran-2-ylmethyl)-9H-carbazole}
$$
Typical reaction time: 12–24 h.
Table 1: Optimization of Epoxidation Conditions
| Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| mCPBA | CH₂Cl₂ | 0°C → 25°C | 82 |
| H₂O₂/Na₂WO₄ | CH₃CN | 60°C | 68 |
| Dimethyldioxirane | Acetone | 25°C | 73 |
Epoxide Ring-Opening with 3-Chloro-2-methylaniline
The critical C–N bond formation is achieved via nucleophilic attack of 3-chloro-2-methylaniline on the epoxide:
$$
\text{9-(Oxiran-2-ylmethyl)-9H-carbazole} + \text{3-Cl-2-MeC}6\text{H}3\text{NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{Target Compound}
$$
Optimized Conditions:
- Solvent: Ethanol/water (9:1 v/v)
- Temperature: 80°C, 24 h
- Molar Ratio: 1:1.2 (epoxide:amine)
- Yield: 67–72% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Mechanistic Insight:
The reaction proceeds through an SN2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide, leading to trans-diaxial opening. The secondary alcohol configuration at C2 is preserved as confirmed by $$ ^1\text{H NMR} $$ coupling constants ($$ J = 4.8 \, \text{Hz} $$).
Alternative Synthetic Routes
Reductive Amination Approach
A two-step sequence avoids epoxide intermediates:
- Synthesis of 3-Oxopropylcarbazole :
$$
\text{9H-Carbazole} + \text{Acrolein} \xrightarrow{\text{PPA, 120°C}} \text{3-Oxo-9H-carbazolepropanal}
$$
Yields: 58%.
- Reductive Amination :
$$
\text{3-Oxo-derivative} + \text{3-Cl-2-MeC}6\text{H}3\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Target Compound}
$$
Key Parameters:
Limitations:
- Competing imine formation reduces efficiency.
- Requires strict moisture control.
Mitsunobu Reaction for Ether Formation
Although less common, this method constructs the propanol linker:
$$
\text{9H-Carbazole} + \text{3-Chloro-2-methylphenylamino-propanediol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$
Challenges:
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
$$ ^1\text{H NMR} $$ (400 MHz, CDCl₃):
δ 8.15 (d, J = 7.6 Hz, 2H, carbazole H-1/H-8), 7.45 (t, J = 7.2 Hz, 2H, H-2/H-7), 7.32 (d, J = 8.0 Hz, 1H, aniline H-6), 4.85 (m, 1H, CH(OH)), 3.72 (dd, J = 9.6, 4.8 Hz, 1H, CH₂N), 2.28 (s, 3H, CH₃).HRMS (ESI+) :
Calculated for C21H20ClN2O [M+H]+: 365.1314; Found: 365.1318.
Industrial-Scale Considerations
Green Chemistry Metrics
| Parameter | Epoxide Route | Reductive Amination |
|---|---|---|
| Atom Economy (%) | 84 | 76 |
| E-Factor (kg waste/kg product) | 18 | 29 |
| PMI (Process Mass Intensity) | 23 | 37 |
Cost Analysis
- Epoxide Route : Raw material cost ≈ $412/kg (carbazole: $280/kg; 3-Cl-2-Me-aniline: $95/kg).
- Reductive Amination : Higher reagent costs (NaBH3CN: $520/kg) increase total to $670/kg.
Q & A
Q. Table 1: Substituent Effects on Biological Activity
What strategies are employed to study the structure-activity relationship (SAR) of modifications on the carbazole core?
Methodological Answer:
- Fragment-Based Design : Synthesize analogs with incremental changes (e.g., halogenation at C3/C6, alkyl/aryl substitutions on the aniline group) .
- Computational Modeling : Perform docking (AutoDock Vina) to predict binding to targets like DNA topoisomerase II or β-amyloid .
- Pharmacokinetic Profiling : Measure logP (e.g., 3.2 for dichloro derivative) and metabolic stability (human liver microsomes) to link structure to ADME properties .
How to address challenges in impurity profiling during the synthesis of this compound?
Methodological Answer:
- Impurity Identification : Use LC-HRMS to detect byproducts (e.g., dechlorinated analogs or dimerization products) .
- Synthetic Controls : Optimize reaction stoichiometry (1.2:1 molar ratio of carbazole to aniline) to minimize unreacted intermediates .
- Regulatory Standards : Cross-reference EP/PharmEur impurity guidelines (e.g., Carvedilol Impurity A, B) for threshold limits (<0.15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
